3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
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Overview
Description
3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is a complex organic compound featuring an oxazole ring, a pyrrolidine ring, and a phenyl group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several key methods:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Van Leusen Reaction: This involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide).
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as:
Cs2CO3-Mediated Reaction: This method allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step.
Ruthenium(II) Catalyzed Synthesis: This involves the reaction of ethanolamine and aryl nitriles using a ruthenium catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions, often forming oxazole N-oxides.
Reduction: Reduction of oxazoles can lead to the formation of oxazolines.
Substitution: Electrophilic aromatic substitution occurs at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines.
Substitution: Halogenated or nitrated oxazoles.
Scientific Research Applications
Oxazole derivatives, including 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole, have a wide range of applications:
Mechanism of Action
The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes and receptors. These interactions can lead to inhibition or activation of specific pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Similar structure but with nitrogen and oxygen atoms at different positions.
Thiazoles: Sulfur replaces the oxygen atom in the ring.
Oxazolines: Reduced form of oxazoles with a single bond between nitrogen and carbon.
Uniqueness
3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)18-11-15(21-25-18)17-9-6-10-23(17)20(24)16-12-19(26-22-16)14-7-4-3-5-8-14/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZMJGAIWOQGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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